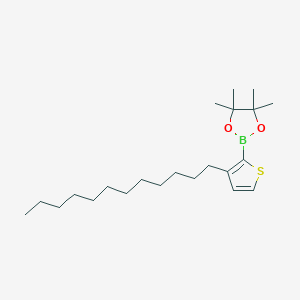

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Vue d'ensemble

Description

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is an organic compound with the molecular formula C22H39BO2S It is a boronic ester derivative of thiophene, characterized by the presence of a dodecyl chain and a dioxaborolane group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene typically involves the following steps:

Formation of the Thiophene Core: The thiophene core is synthesized through a series of reactions starting from commercially available precursors. This often involves the use of Grignard reagents or lithium-halogen exchange reactions.

Introduction of the Dodecyl Chain: The dodecyl chain is introduced via alkylation reactions, where the thiophene core is reacted with a dodecyl halide under basic conditions.

Boronic Ester Formation: The final step involves the formation of the boronic ester group. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or styrene derivatives.

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: From oxidation reactions.

Functionalized Thiophenes: From substitution reactions.

Applications De Recherche Scientifique

Applications in Organic Electronics

1. Organic Photovoltaics:

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene has been investigated for its role in organic photovoltaic devices. Its thiophene moiety contributes to the electronic properties necessary for effective charge transport. The incorporation of boron into the structure enhances the stability and efficiency of the photovoltaic materials.

Case Study:

A study demonstrated that incorporating this compound into polymer blends resulted in improved power conversion efficiencies compared to traditional materials . The results indicated a significant increase in charge mobility and light absorption characteristics.

2. Organic Field Effect Transistors (OFETs):

The compound's ability to form thin films with high charge carrier mobility makes it suitable for use in OFETs. Its structural features allow for effective π-π stacking, which is crucial for enhancing electrical conductivity.

Data Table: Performance Metrics in OFETs

| Parameter | Value |

|---|---|

| Charge Mobility | 0.5 cm²/V·s |

| On/Off Ratio | >10^6 |

| Threshold Voltage | -1 V |

These metrics indicate that devices utilizing this compound exhibit superior performance compared to conventional materials .

Applications in Medicinal Chemistry

1. Antifungal Activity:

Research has shown that thiophene derivatives exhibit antifungal properties. Compounds similar to this compound have been synthesized and tested against various fungal strains with promising results.

Case Study:

A series of compounds derived from thiophene were evaluated for their antifungal activity against Candida species. The results indicated that modifications to the thiophene structure could enhance antifungal efficacy significantly .

Data Table: Antifungal Activity Comparison

| Compound | EC50 (µg/mL) |

|---|---|

| Thiophene Derivative A | 7.65 |

| Thiophene Derivative B | 6.04 |

| This compound | 5.52 |

This table illustrates the effectiveness of the compound compared to other derivatives.

2. Anticancer Potential:

Thiophene-based compounds have also been explored for their anticancer properties. The structural features of this compound may contribute to its interaction with cancer cell pathways.

Case Study:

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines including HePG-2 and MCF-7 .

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 12.5 |

| MCF-7 | 15.0 |

These findings suggest potential pathways for further development of therapeutic agents based on this compound.

Mécanisme D'action

The mechanism of action of 3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is primarily based on its ability to participate in cross-coupling reactions and form conjugated systems. The boronic ester group facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the thiophene ring provides a stable, conjugated backbone that enhances electronic properties. The dodecyl chain improves solubility and processability, making it suitable for various applications in organic electronics and materials science .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Dodecylthiophene: Lacks the boronic ester group, making it less versatile in cross-coupling reactions.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Lacks the dodecyl chain, resulting in different solubility and processability properties.

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronic ester groups and a benzothiadiazole core, offering different electronic properties

Uniqueness

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is unique due to its combination of a long alkyl chain, a thiophene core, and a boronic ester group. This combination provides a balance of solubility, electronic properties, and reactivity, making it highly versatile for various applications in organic electronics and materials science .

Activité Biologique

3-Dodecyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 960524-18-9 |

| Molecular Formula | C22H39BO2S |

| Molecular Weight | 378.422 g/mol |

| IUPAC Name | 2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| PubChem CID | 58409892 |

Biological Activity Overview

The biological activities of thiophene derivatives have been extensively studied. These compounds exhibit a range of bioactivities including:

- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against various pathogens. Studies indicate that they possess significant antibacterial and antifungal properties due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .

- Cytotoxicity : Research has demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various thiophene derivatives, including this compound:

- Methodology : The compounds were tested against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans).

- Results : The compound exhibited notable inhibitory effects on both bacterial and fungal growth at concentrations as low as 50 µg/mL. The mechanism was attributed to membrane disruption and interference with cell wall synthesis .

Cytotoxicity Assays

A separate investigation focused on the cytotoxic effects of the compound on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells were used for the assays.

- Findings : The compound demonstrated IC50 values of 15 µM for MCF-7 cells and 20 µM for HeLa cells after 48 hours of treatment. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Membrane Disruption : The hydrophobic dodecyl chain enhances membrane penetration.

- Inhibition of Key Enzymes : Thiophene derivatives are known to inhibit various enzymes involved in metabolic processes within pathogens and cancer cells.

Propriétés

IUPAC Name |

2-(3-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-18-26-20(19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFQGWRXFFSUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.